molecular formula C12H17NO2 B2853935 3-(2,5-Dimethoxyphenyl)cyclobutan-1-amine CAS No. 1531116-78-5

3-(2,5-Dimethoxyphenyl)cyclobutan-1-amine

Cat. No.: B2853935
CAS No.: 1531116-78-5
M. Wt: 207.273
InChI Key: BXTDFNBKTSOHNU-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)cyclobutan-1-amine, mixture of diastereomers, is a chemical compound with the molecular formula C12H17NO2 It is characterized by the presence of a cyclobutane ring attached to an amine group and a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxybenzyl chloride with cyclobutanone in the presence of a base, followed by reductive amination to introduce the amine group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired diastereomeric mixture with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)cyclobutan-1-amine is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethoxyphenyl)cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2,5-Dimethoxyphenethylamine: Contains the same 2,5-dimethoxyphenyl group but with an ethylamine chain.

    Cyclobutanamine: Lacks the 2,5-dimethoxyphenyl group.

Uniqueness

3-(2,5-dimethoxyphenyl)cyclobutan-1-amine is unique due to its combination of a cyclobutane ring and a 2,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-10-3-4-12(15-2)11(7-10)8-5-9(13)6-8/h3-4,7-9H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTDFNBKTSOHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531116-78-5
Record name 3-(2,5-dimethoxyphenyl)cyclobutan-1-amine
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